molecular formula C23H20N2O3 B586023 Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate CAS No. 133841-12-0

Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B586023
CAS No.: 133841-12-0
M. Wt: 372.424
InChI Key: DDQUTHBMNLJZRS-UHFFFAOYSA-N
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Description

Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzyl and benzyloxy groups in this compound adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 7-hydroxy-1-methyl-1H-indazole-3-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the protection of the hydroxyl group using benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of monoamine oxidase, thereby affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

  • Benzyl 7-hydroxy-1-methyl-1H-indazole-3-carboxylate
  • Benzyl 7-(benzyloxy)-1H-indazole-3-carboxylate
  • Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxamide

Comparison: Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate is unique due to the presence of both benzyl and benzyloxy groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in biological assays.

Properties

IUPAC Name

benzyl 1-methyl-7-phenylmethoxyindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-25-22-19(13-8-14-20(22)27-15-17-9-4-2-5-10-17)21(24-25)23(26)28-16-18-11-6-3-7-12-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQUTHBMNLJZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C(=N1)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169598
Record name Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133841-12-0
Record name Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133841-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1-methyl-7-(phenylmethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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